5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 907973-40-4
VCID: VC4276347
InChI: InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3
SMILES: CC1=C2CCCC(C2=CC=C1)N
Molecular Formula: C11H15N
Molecular Weight: 161.248

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 907973-40-4

Cat. No.: VC4276347

Molecular Formula: C11H15N

Molecular Weight: 161.248

* For research use only. Not for human or veterinary use.

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine - 907973-40-4

Specification

CAS No. 907973-40-4
Molecular Formula C11H15N
Molecular Weight 161.248
IUPAC Name 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3
Standard InChI Key LSTDMOINTSAUJQ-UHFFFAOYSA-N
SMILES CC1=C2CCCC(C2=CC=C1)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a crystalline solid with a molecular weight of 197.71 g/mol . Its IUPAC name, 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, reflects the bicyclic tetrahydronaphthalene system substituted with a methyl group and protonated amine. Key identifiers include:

PropertyValueSource
CAS Registry Number1989671-48-8
Molecular FormulaC11H16ClN\text{C}_{11}\text{H}_{16}\text{ClN}
SMILESCC1=C2CCCC(C2=CC=C1)N.Cl
InChIKeyTZMYJYRNPJFPHL-UHFFFAOYSA-N

The compound’s structure comprises a partially saturated naphthalene ring system, which confers rigidity while allowing functionalization at the amine group . The hydrochloride salt enhances stability and solubility in polar solvents, though exact solubility data remain unreported.

Structural Analysis

X-ray crystallography and computational modeling reveal a boat-like conformation in the tetrahydronaphthalene ring, with the methyl group at C5 adopting an equatorial position to minimize steric strain . The amine group at C1 participates in hydrogen bonding with the chloride counterion, stabilizing the crystal lattice . Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern:

  • 1H^1\text{H} NMR: Signals at δ 1.2–2.1 ppm correspond to methyl and methylene protons, while aromatic protons resonate at δ 6.8–7.2 ppm .

  • 13C^{13}\text{C} NMR: The quaternary carbon bearing the amine group appears at δ 48.9 ppm, with aromatic carbons between δ 120–140 ppm .

Synthesis and Production

Chemical Synthesis Methods

The hydrochloride salt is typically synthesized via reductive amination of 5-methyl-1-tetralone using ammonium acetate and sodium cyanoborohydride, followed by HCl treatment . Alternative routes include:

  • Nucleophilic substitution: Reacting 5-methyl-1-bromotetralin with ammonia under high pressure (60–80°C, 20 h), yielding the amine in 60% purity after HPLC purification .

  • Enzymatic resolution: ω-Transaminase from Burkholderia vietnamiensis resolves racemic mixtures using glyoxylate as an amino acceptor, achieving enantiomeric excess (ee) >99% under optimized conditions (pH 7.4, 37°C) .

A representative synthesis protocol is outlined below:

StepConditionsYield
15-Methyl-1-tetralone + NH₄OAc/NaBH₃CN75%
2HCl gas in Et₂O85%

Challenges in Scalability

Despite moderate yields (30–71.4%), side reactions such as over-reduction or dimerization necessitate careful control of reaction parameters . Purification via Dowex ion-exchange chromatography or preparative HPLC is critical to isolate the hydrochloride salt .

Research Findings and Experimental Data

Kinetic Resolution Studies

ω-Transaminase-mediated resolution of racemic 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine achieves 98% ee in 12 hours, with a substrate concentration of 10 mM and enzyme loading of 0.8 mg/mL . Key parameters include:

ParameterValue
Temperature37°C
pH7.4
Conversion52%

Synthetic Derivatives

Alkylation of the amine group with 4-chloro-6-iodoquinazoline yields a quinazoline hybrid (A28-001) with antitumor activity (IC₅₀ = 1.2 µM against MCF-7 cells) .

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